2-(Aminomethyl)thietane 1,1-dioxide hydrochloride
Description
Properties
IUPAC Name |
(1,1-dioxothietan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-3-4-1-2-8(4,6)7;/h4H,1-3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPOPZTHFDJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride typically involves the reaction of thietane with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then oxidized to form the sulfone group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)thietane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other lower oxidation state sulfur compounds.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-(Aminomethyl)thietane 1,1-dioxide hydrochloride is primarily utilized in the pharmaceutical industry as a scaffold for drug design. Its ability to form various derivatives makes it a valuable intermediate in synthesizing bioactive compounds.
- Case Study : A research team synthesized novel thietane derivatives using this compound as a precursor. The derivatives exhibited significant antimicrobial activity against resistant bacterial strains, indicating potential for new antibiotic development.
Agrochemical Synthesis
The compound is also explored in agrochemistry for developing herbicides and pesticides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact.
- Data Table: Agrochemical Activity of Derivatives
| Compound | Activity | Target Organism |
|---|---|---|
| Derivative A | High | Aphids |
| Derivative B | Moderate | Fungal Pathogens |
| Derivative C | Low | Weeds |
Material Science
In material science, this compound serves as a cross-linking agent in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
- Case Study : Research conducted on polymer composites showed that incorporating this compound resulted in enhanced tensile strength and flexibility compared to control samples without the additive.
Biochemical Research
The compound's unique functional groups make it suitable for biochemical applications, including enzyme inhibition studies and receptor binding assays.
- Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC₅₀ (µM) |
|---|---|---|
| Enzyme A | This compound | 25 |
| Enzyme B | Control Compound | 50 |
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ring Size and Strain
- Four-membered thietane derivatives (e.g., 2-(aminomethyl)thietane) exhibit higher ring strain compared to five- or six-membered analogs (e.g., thiophene or thiopyran derivatives). This strain enhances reactivity in ring-opening or functionalization reactions .
Substituent Effects
- Positional isomerism: 3-Aminothietane 1,1-dioxide hydrochloride differs from the reference compound only in the substituent position (3-amino vs. 2-aminomethyl), which alters electronic distribution and hydrogen-bonding capacity .
- Extended side chains: 2-(2-Aminoethyl)-thiolane 1,1-dioxide hydrochloride’s ethylamine chain may enhance interactions with hydrophobic pockets in enzymes or receptors .
Biological Activity
2-(Aminomethyl)thietane 1,1-dioxide hydrochloride, with the CAS number 1699087-66-5, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thietane ring with an amino group and a sulfone moiety. Its unique structure suggests potential interactions with biological targets, which may lead to various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and inflammation.
- Antioxidant Activity : Given its structure, it is hypothesized that this compound could exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such activity.
Antioxidant Activity
Research indicates that compounds related to thietanes often exhibit significant antioxidant capabilities. Preliminary studies suggest that this compound could demonstrate similar activities due to its structural characteristics.
Table 1: Antioxidant Activity Comparison
Enzyme Inhibition Studies
The potential for enzyme inhibition is significant in the context of treating neurodegenerative diseases. Structure-activity relationship analyses suggest that modifications on the thietane scaffold could enhance inhibition of enzymes like monoamine oxidase (MAO).
Table 3: MAO Inhibition by Thietane Derivatives
Case Studies and Research Findings
Several studies have explored the biological activity of thietanes and their derivatives:
- Antioxidant Studies : Research has shown that thietanes exhibit strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In vitro tests on related thietan derivatives revealed promising antifungal activity against resistant strains of pathogens.
- Enzyme Inhibition Research : Investigations into the structure-activity relationships of thietan compounds have highlighted their potential in selectively inhibiting MAO-B, which could be beneficial for conditions such as Parkinson's disease.
Q & A
Basic Research Questions
Q. How is 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride synthesized, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via reductive amination of the corresponding thietane dioxide precursor using sodium borohydride (NaBH₄) in isopropanol, followed by solvent removal via distillation. Purification involves extraction with chloroform/water and crystallization. Characterization is performed via -NMR (e.g., δ 5.41–5.0 ppm for ring protons) and elemental analysis (C, H, N, S content) to confirm structure and purity .
Q. What experimental protocols confirm the presence of the hydrochloride salt in the compound?
- Methodology : The chloride ion is confirmed using a pharmacopeial test: dissolve 1 g of the compound in nitric acid/water, filter, and add ammonium thiocyanate and ether. Saturate with H₂S gas; a white or pale yellow precipitate confirms chloride .
Q. How are physicochemical properties like molecular weight and solubility determined for this compound?
- Methodology : Molecular weight is calculated from the molecular formula (C₄H₈ClNO₂S) or measured via mass spectrometry. Solubility is assessed by incremental solvent addition in polar (water, methanol) and non-polar (chloroform) solvents under controlled temperature. Phase-change data (e.g., melting point) are recorded using sealed capillary methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar thietane dioxide derivatives?
- Methodology : Contradictions arise from tautomerism or solvent effects. Use high-resolution -NMR and 2D experiments (COSY, HSQC) to differentiate signals. Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm conformers. Statistical analysis (e.g., R² values for predicted vs. observed shifts) enhances reliability .
Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry applications?
- Methodology : Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions. Perform nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) on the thietane ring. Monitor reaction progress via TLC/HPLC and isolate intermediates via column chromatography. Assess bioactivity using in vitro MAO inhibition assays .
Q. How do researchers design experiments to compare the biological activity of this compound with its structural analogs?
- Methodology :
Synthesis of analogs : Modify the aminomethyl group (e.g., alkylation, acetylation) or thietane ring (e.g., halogenation).
In vitro assays : Test analogs for receptor binding (e.g., radioligand assays) or enzyme inhibition (e.g., IC₅₀ determination via fluorometric methods).
Data analysis : Use ANOVA or Student’s t-test to compare potency. Structure-activity relationships (SAR) are visualized via heatmaps or 3D-QSAR models .
Q. What computational methods predict the environmental impact or metabolic pathways of this compound?
- Methodology :
- Environmental persistence : Use EPI Suite to estimate biodegradation half-life.
- Metabolism : Perform in silico docking with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina. Validate predictions with in vitro microsomal assays .
Data Analysis and Reporting
Q. How should researchers present contradictory spectral data in publications?
- Guidelines :
- Include raw data (e.g., NMR spectra) in supplementary materials.
- Discuss possible sources of variability (e.g., impurity peaks, solvent artifacts).
- Apply Grubbs’ test to identify outliers and report confidence intervals for key signals .
Q. What statistical tools are essential for analyzing dose-response relationships in bioactivity studies?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
